molecular formula C10H10BrN B7978953 4-Bromo-1-ethyl-1H-indole

4-Bromo-1-ethyl-1H-indole

Cat. No.: B7978953
M. Wt: 224.10 g/mol
InChI Key: ZAYNZVWIRUKCAA-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-1H-indole typically involves the bromination of 1-ethyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where 1-ethyl-1H-indole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-ethyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can be oxidized to form different oxidation products.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the indole ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-1-ethyl-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antiviral, anticancer, and antimicrobial properties.

    Chemical Biology: It serves as a tool compound for studying various biological pathways and molecular targets.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potential inhibitor of glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various cellular processes. By inhibiting GSK-3, this compound can modulate signaling pathways related to cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

    4-Bromo-1H-indole: Lacks the ethyl group at the 1-position.

    1-Ethyl-1H-indole: Lacks the bromine atom at the 4-position.

    4-Chloro-1-ethyl-1H-indole: Contains a chlorine atom instead of a bromine atom at the 4-position.

Uniqueness: 4-Bromo-1-ethyl-1H-indole is unique due to the presence of both the bromine atom at the 4-position and the ethyl group at the 1-position. This specific substitution pattern imparts distinct chemical properties and reactivity to the compound, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-bromo-1-ethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYNZVWIRUKCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312429
Record name 4-Bromo-1-ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194375-88-6
Record name 4-Bromo-1-ethyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194375-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-ethyl-1H-indole
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